2-[3-(quinolin-2-ylmethoxy)anilino]benzoic acid;hydrochloride is a complex organic compound classified within the quinoline family. This compound features a quinoline ring linked to a benzoic acid moiety via an anilino structure, which contributes to its unique chemical properties and potential biological activities. The hydrochloride form indicates that the compound is a salt, enhancing its solubility and stability in various applications.
The synthesis of 2-[3-(quinolin-2-ylmethoxy)anilino]benzoic acid;hydrochloride typically involves several steps. A common method includes the reaction of quinoline derivatives with aniline derivatives under basic conditions, often utilizing sodium hydroxide as a catalyst and ethanol as a solvent. The reaction is generally conducted under heat to facilitate product formation.
In industrial settings, more efficient synthesis methods may be employed, such as continuous flow reactors and automated systems that optimize yield and purity. The use of catalysts can enhance reaction rates and selectivity, allowing for scalable production of the compound. The specific conditions—temperature, pressure, and reactant concentrations—are crucial for achieving the desired product profile.
The molecular structure of 2-[3-(quinolin-2-ylmethoxy)anilino]benzoic acid;hydrochloride can be represented by its IUPAC name and structural formulas:
The structure features a quinoline moiety that is known for its ability to intercalate with DNA, which may contribute to its biological activity. The presence of multiple functional groups enhances its reactivity and potential applications in medicinal chemistry.
The compound can undergo various chemical reactions typical of both quinolines and benzoic acids. For instance:
These reactions often require specific conditions such as temperature control, choice of solvents, and catalysts to achieve optimal yields. The versatility in reactivity allows for further derivatization of the compound for various applications in drug development and materials science.
The mechanism of action for 2-[3-(quinolin-2-ylmethoxy)anilino]benzoic acid;hydrochloride primarily involves its interaction with biological targets such as enzymes or receptors. The quinoline component is known to intercalate into DNA strands, potentially disrupting cellular processes like replication and transcription, which can lead to therapeutic effects such as antimicrobial or anticancer activities.
The physical properties include:
Key chemical properties include:
Relevant data from studies indicate that the compound maintains stability under standard laboratory conditions but should be handled with care due to potential reactivity with strong bases or oxidizers.
2-[3-(quinolin-2-ylmethoxy)anilino]benzoic acid;hydrochloride has several significant applications in scientific research:
This compound exemplifies the intersection of organic chemistry and medicinal research, highlighting its potential across various scientific disciplines.
The synthesis of 2-[3-(quinolin-2-ylmethoxy)anilino]benzoic acid;hydrochloride relies on strategic coupling of three key pharmacophores: quinoline, aniline, and benzoic acid. Modern approaches employ multi-step methodologies beginning with functionalized quinoline precursors. A central reaction involves O-alkylation of 2-chloromethylquinoline with 3-aminophenol under basic conditions (K₂CO₃/DMF, 60°C), yielding 3-(quinolin-2-ylmethoxy)aniline. This intermediate undergoes Ullmann-type C–N coupling with methyl 2-iodobenzoate, catalyzed by copper(I) iodide with N,N-dimethylglycine as a ligand in DMSO at 100°C. Subsequent alkaline hydrolysis (NaOH/ethanol/H₂O) liberates the free benzoic acid, which is precipitated as the hydrochloride salt using HCl/ether [2].
Alternative routes leverage Conrad-Limpach-Knorr cyclization for quinoline core construction, where anilines react with β-ketoesters under acidic conditions to form 4-hydroxyquinolines. These are then chlorinated (POCl₃) and functionalized at the 2-position [2] [6]. Gould-Jacobs synthesis offers another pathway via cyclization of m-(arylamino)acrylates derived from aniline and diethyl ethoxymethylenemalonate, providing direct access to 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffolds adaptable for hybridization [2].
Table 1: Key Synthetic Routes for Hybrid Intermediate Formation
| Key Intermediate | Synthetic Method | Reagents/Conditions | Yield Range |
|---|---|---|---|
| 2-Chloromethylquinoline | Quaternization-Reduction | Quinaldic acid, SOCl₂, then NaBH₄ | 60-75% |
| 3-(Quinolin-2-ylmethoxy)aniline | O-Alkylation | 3-Aminophenol, K₂CO₃, DMF, 60°C | 70-85% |
| Methyl 2-[3-(quinolin-2-ylmethoxy)anilino]benzoate | Ullmann Coupling | CuI, DMG, K₃PO₄, DMSO, 100°C | 65-80% |
| Target Hybrid (Free acid) | Ester Hydrolysis | NaOH, ethanol/H₂O, reflux | >90% |
Traditional stepwise batch synthesis of 2-[3-(quinolin-2-ylmethoxy)anilino]benzoic acid;hydrochloride faces challenges in exothermic steps (e.g., quaternization, alkylation) and prolonged reaction times, particularly during C–N coupling (often >12 hours). Continuous flow reactors (CFR) address these limitations by enhancing mass/heat transfer and precise residence time control. The Ullmann coupling step demonstrates significant improvement under CFR: mixing CuI/DMG catalyst systems with substrates in a microreactor (150°C, back-pressure regulator at 10 bar) reduces reaction time to 15-30 minutes while maintaining yields of 75-82%. Improved temperature control suppresses tar formation, a common impurity in batch processes [2].
Microwave-assisted flow systems further accelerate O-alkylation, completing the reaction in <10 minutes versus 2-4 hours batchwise. CFR also enables direct in-line hydrolysis using immobilized lipase cartridges (pH 9 buffer, 50°C), eliminating separate workup stages. The primary advantage lies in overall process intensification: CFR reduces total synthesis time from 48-72 hours (batch) to 3-5 hours, significantly improving throughput while reducing solvent consumption by ~40% [2].
Industrial production optimization focuses on three pillars: catalyst efficiency, impurity profiling, and crystallization control. For the Ullmann coupling:
Table 2: Industrial Optimization Parameters and Outcomes
| Process Step | Key Variable Optimized | Batch Condition | Optimized Condition | Impact |
|---|---|---|---|---|
| Ullmann Coupling | Ligand | 1,10-Phenanthroline | N,N-Dimethylglycine | Cu↓ 10→5 mol%; Yield↑ 68→82% |
| Solvent | DMSO | NMP | T↓ 100→80°C; Cu residue↓ 90% | |
| Salt Formation | Antisolvent | Diethyl ether | Methyl tert-butyl ether | Crystal habit ↑ (needles→prisms) |
| Polymorph control | HCl/gas | HCl/IPA solution | Form I purity >99.5% |
2-[3-(quinolin-2-ylmethoxy)anilino]benzoic acid;hydrochloride exhibits potent antagonism of cysteinyl leukotriene receptors (CysLT₁), validated through systematic structural modifications:
Table 3: Critical SAR Features for CysLT₁ Antagonism
| Structural Element | Modification | Biological Effect | Proposed Mechanism |
|---|---|---|---|
| Quinoline attachment point | 2- vs 3-/4-ylmethoxy | IC₅₀: 15 nM → >400 nM (loss) | Disrupted hydrophobic packing in TM3 pocket |
| Aniline substitution pattern | Meta vs ortho/para | Kᵢ shift: 8 nM → 400 nM | Altered dihedral angle impeding H-bond donation |
| Carboxylic acid moiety | Tetrazole replacement | IC₅₀: 12 nM → 18 nM (retained) | Bioisosteric acidic group mimicry |
| Ethyl ester | IC₅₀: 12 nM → >10 µM (loss) | Loss of ionic interaction with Arg²⁷¹ | |
| Quinoline nitrogen | N-Methylation | Kᵢ: 8.2 nM → 210 nM | Disrupted H-bonding network via water molecule |
These SAR insights provide a blueprint for designing next-generation CysLT₁ antagonists with improved pharmacokinetics while maintaining target engagement [1] [4].
CAS No.: 2198-92-7
CAS No.: 4493-23-6
CAS No.: 948557-12-8
CAS No.: